molecular formula C14H12FN3 B2948114 3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 865658-05-5

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2948114
CAS RN: 865658-05-5
M. Wt: 241.269
InChI Key: XQOIAHZHJPHDEN-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has been widely studied . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .


Molecular Structure Analysis

The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .


Chemical Reactions Analysis

Pyrimidines are synthesized via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” can be determined by various spectroscopic techniques. For example, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including the 3-(4-Fluorophenyl) variant, have shown significant potential in anti-inflammatory research. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . These compounds can modulate the inflammatory response, which is crucial for developing new therapeutic agents for inflammatory diseases.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. They have been found to act as inhibitors of various cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells by inducing apoptosis and inhibiting critical enzymes like CDK . This makes them valuable candidates for cancer treatment and drug development.

Antimicrobial Effects

The structural framework of pyrazolo[1,5-a]pyrimidine derivatives has been associated with antimicrobial activity. Studies have synthesized and evaluated various derivatives for their efficacy against different microbial strains, contributing to the search for new antimicrobial agents .

Enzyme Inhibition

These derivatives have been explored as enzyme inhibitors, particularly in targeting enzymes like tyrosinase and CDK2. Inhibiting these enzymes can lead to therapeutic applications in conditions like hyperpigmentation and cancer . The specificity and potency of these compounds against target enzymes are crucial for their potential use in medicine.

Neuroprotective and Anti-neuroinflammatory Properties

Novel triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents. They have been evaluated for their ability to protect neuronal function and reduce inflammation in neurodegenerative diseases .

Pharmacological Profiles

Pyrazolo[1,5-a]pyrimidine analogs have been studied for their diverse pharmacological profiles, including cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities. The modification of functional groups on the pyrazole ring has been consistent with the efficacy and potency of these analogs .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOIAHZHJPHDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

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